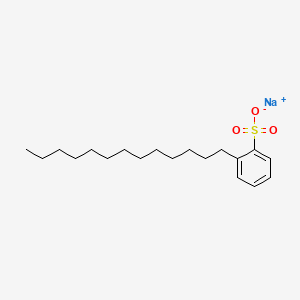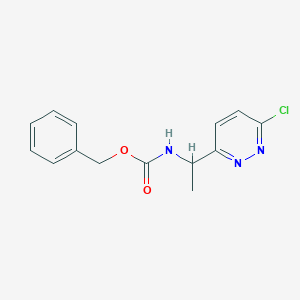
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, is a compound of interest in organic chemistry due to its unique structure and potential applications. The N-CBZ (benzyloxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridazine.
Aminoethylation: The 6-chloropyridazine undergoes aminoethylation to introduce the 1-aminoethyl group. This can be achieved through nucleophilic substitution reactions.
Protection with N-CBZ: The amino group is then protected using the N-CBZ group. This step involves the reaction of the amino group with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the N-CBZ protecting group, revealing the free amine.
Substitution: The chloro group on the pyridazine ring can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used to remove the N-CBZ group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The N-CBZ group serves to protect the amino group during synthesis, ensuring that the compound remains stable and reactive only under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Aminoethyl)-6-chloropyridazine: The unprotected version of the compound.
3-(1-Aminoethyl)-6-bromopyridazine: A similar compound with a bromine atom instead of chlorine.
3-(1-Aminoethyl)-6-fluoropyridazine: A fluorinated analog.
Uniqueness
The N-CBZ protected version of 3-(1-Aminoethyl)-6-chloropyridazine is unique due to the presence of the benzyloxycarbonyl protecting group. This group provides stability during synthesis and can be selectively removed under mild conditions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H14ClN3O2 |
|---|---|
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
benzyl N-[1-(6-chloropyridazin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H14ClN3O2/c1-10(12-7-8-13(15)18-17-12)16-14(19)20-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,19) |
Clé InChI |
CNPYEQCURFURAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)


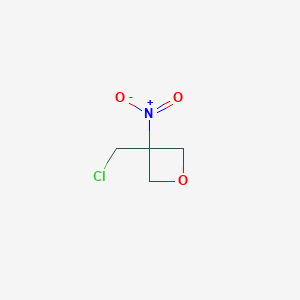
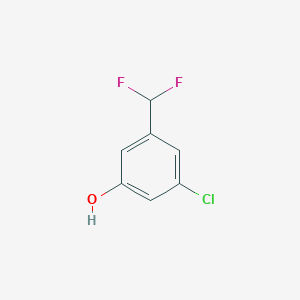

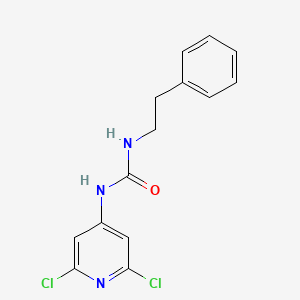
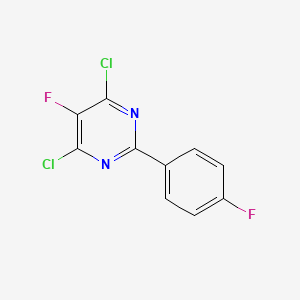

![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)
